

A Comparative Efficacy Analysis of Yohimban and its Hydroxylated Metabolites

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Compound of Interest

Compound Name: Yohimban

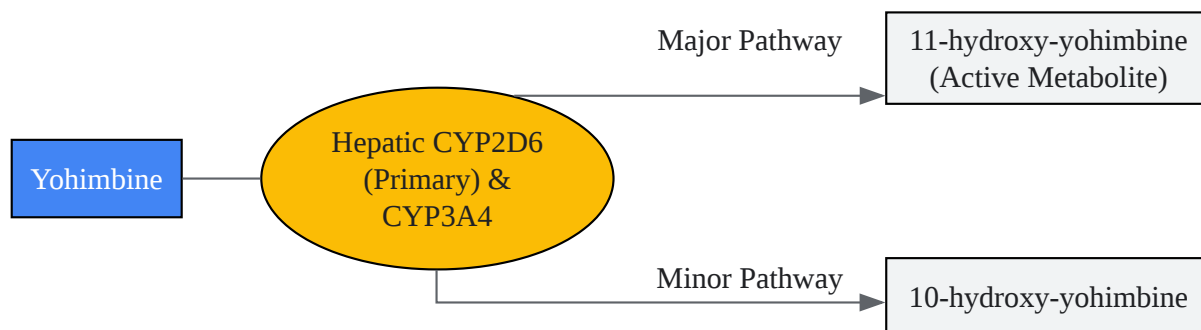
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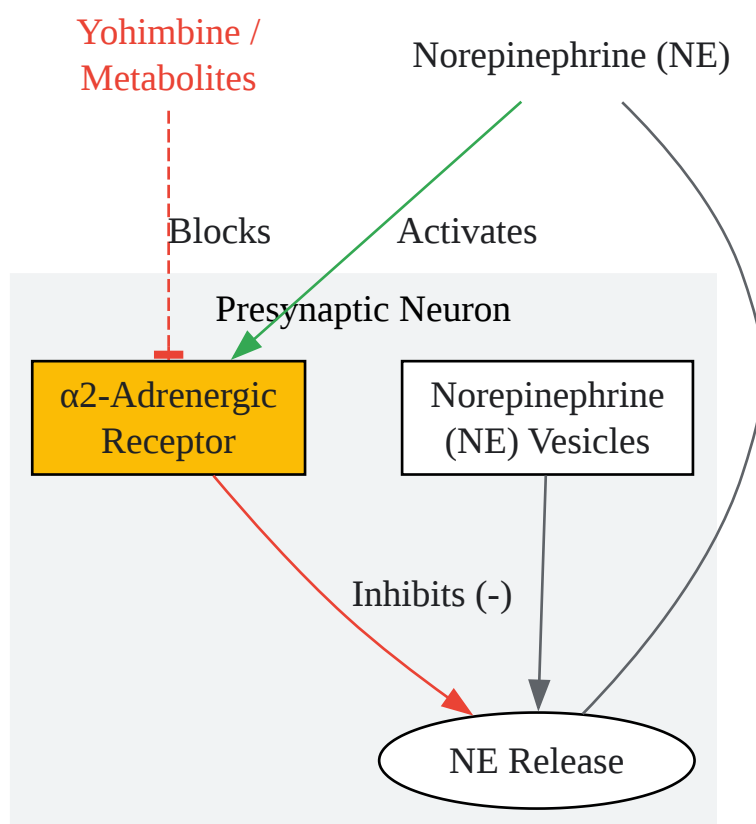
This guide provides a detailed comparison of the pharmacological efficacy of **yohimban**, primarily represented by its principal alkaloid yohimbine, and its major hydroxylated metabolites, 11-hydroxy-yohimbine and 10-hydroxy-yohimbine. The primary mechanism of action for these compounds is the antagonism of α 2-adrenergic receptors, which leads to an increase in sympathetic nervous system activity.[1][2][3] This analysis is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

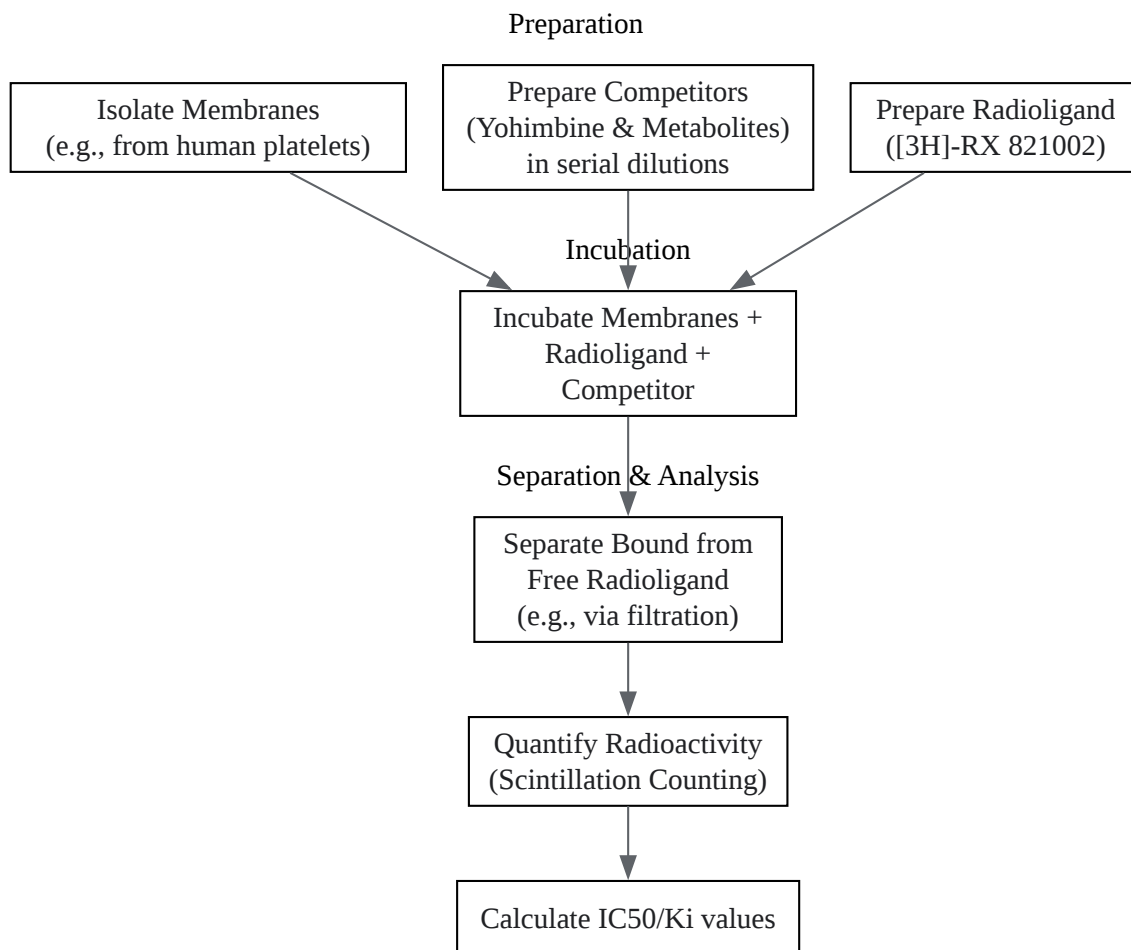
Overview of Metabolism

Yohimbine is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1][4] This process yields two main hydroxylated metabolites: the pharmacologically active 11-hydroxy-yohimbine, which is the principal metabolite, and a smaller amount of 10-hydroxy-yohimbine.[4][5] The genetic variability in CYP2D6 can lead to significant individual differences in yohimbine metabolism and, consequently, its clinical effects.[1][6]



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